molecular formula C9H19N3O B14166774 (Octan-2-ylideneamino)urea CAS No. 3622-69-3

(Octan-2-ylideneamino)urea

Katalognummer: B14166774
CAS-Nummer: 3622-69-3
Molekulargewicht: 185.27 g/mol
InChI-Schlüssel: COGNJHDCPSNYEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Octan-2-ylideneamino)urea is an organic compound with the molecular formula C9H19N3O. It contains a urea derivative and a hydrazone functional group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Octan-2-ylideneamino)urea typically involves the reaction of octan-2-one with semicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then reacts with urea to form the final product. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(Octan-2-ylideneamino)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted products .

Wissenschaftliche Forschungsanwendungen

(Octan-2-ylideneamino)urea has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Octan-2-ylideneamino)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Octan-2-ylideneamino)thiourea: Similar structure but contains a sulfur atom instead of oxygen.

    (Hexan-2-ylideneamino)urea: Similar structure but with a shorter carbon chain.

    (Decan-2-ylideneamino)urea: Similar structure but with a longer carbon chain.

Uniqueness

(Octan-2-ylideneamino)urea is unique due to its specific carbon chain length and the presence of both urea and hydrazone functional groups.

Eigenschaften

CAS-Nummer

3622-69-3

Molekularformel

C9H19N3O

Molekulargewicht

185.27 g/mol

IUPAC-Name

(octan-2-ylideneamino)urea

InChI

InChI=1S/C9H19N3O/c1-3-4-5-6-7-8(2)11-12-9(10)13/h3-7H2,1-2H3,(H3,10,12,13)

InChI-Schlüssel

COGNJHDCPSNYEH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC(=NNC(=O)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.